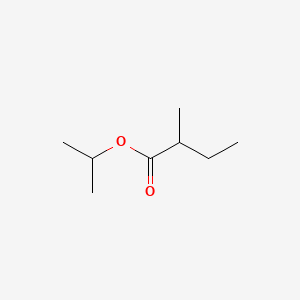
S-Chloroacetyl-p-mercaptotoluene
Vue d'ensemble
Description
S-Chloroacetyl-p-mercaptotoluene, also known as S-(4-methylphenyl) 2-chloroethanethioate, is a chemical compound with the molecular formula C9H9ClOS . It is used in various industries and is sourced from leading manufacturers .
Synthesis Analysis
The synthesis of S-Chloroacetyl-p-mercaptotoluene involves the reaction of Chloroacetyl chloride and p-Toluenethiol . More detailed synthesis procedures might be found in specific scientific literature .Molecular Structure Analysis
The molecular structure of S-Chloroacetyl-p-mercaptotoluene is represented by the formula C9H9ClOS . The molecular weight of the compound is 200.69 .Applications De Recherche Scientifique
Biomonitoring of Chemical Exposure
S-Chloroacetyl-p-mercaptotoluene and its derivatives, mercapturic acids (MAs), play a crucial role in biomonitoring human exposure to environmental and industrial chemicals. They are formed from glutathione (GSH) S-conjugates via the MA-pathway and are predominantly excreted in urine. These MAs are considered biomarkers of toxicologically relevant internal doses of chemicals or their metabolites. Such biomarkers are particularly useful in occupational toxicology for evaluating exposure to various compounds (Rooij, Commandeur, & Vermeulen, 1998).
Research Data Management
In the context of managing research data, tools like Research Electronic Data Capture (REDCap) support the capture and analysis of study-related metadata, which can include data from studies involving compounds like S-Chloroacetyl-p-mercaptotoluene (Harris et al., 2009).
Synthesis and Characterization Studies
Research has been conducted on the synthesis of compounds related to S-Chloroacetyl-p-mercaptotoluene, such as mercapto ethyl ester of fatty acid, which demonstrates its application in chemical synthesis and material science (Putrawan et al., 2018).
Biotransformation Studies
S-Chloroacetyl-p-mercaptotoluene-related compounds are involved in biotransformation studies, such as the cytochrome P-450- and glutathione-dependent biotransformation of trichloroethylene, shedding light on metabolic pathways relevant in pharmacology and toxicology (Bloemen et al., 2001).
Environmental Applications
In the environmental sector, the study of mercapturic acids, derivatives of S-Chloroacetyl-p-mercaptotoluene, has been used for assessing human exposure to various environmental and industrial chemicals, emphasizing the importance of these compounds in environmental health research (Rooij, Commandeur, & Vermeulen, 1998).
Analytical Chemistry
The analysis of urinary mercapturic acids is critical in biomonitoring studies, reflecting the relevance of S-Chloroacetyl-p-mercaptotoluene derivatives in analytical chemistry and public health (Pluym et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
S-(4-methylphenyl) 2-chloroethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-7-2-4-8(5-3-7)12-9(11)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCWLOADIZFERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304598 | |
| Record name | S-Chloroacetyl-p-mercaptotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Chloroacetyl-p-mercaptotoluene | |
CAS RN |
24197-66-8 | |
| Record name | NSC166433 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-Chloroacetyl-p-mercaptotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















